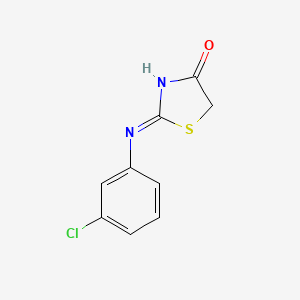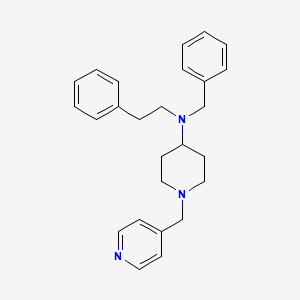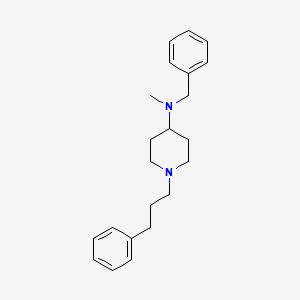
4-Thiazolidinone, 2-((m-chlorophenyl)imino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is a heterocyclic compound featuring a thiazolidinone ring substituted with a meta-chlorophenyl imino group. This compound is part of the broader class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- typically involves the reaction of thiourea with chloroacetic acid in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring . The general reaction scheme is as follows:
Formation of Intermediate: Thiourea reacts with chloroacetic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicine, 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further drug development .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation .
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts cell wall synthesis or interferes with essential enzymes. In anticancer applications, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone, 2-((p-chlorophenyl)imino)-: Similar structure but with a para-chlorophenyl group.
4-Thiazolidinone, 2-((o-chlorophenyl)imino)-: Similar structure but with an ortho-chlorophenyl group.
4-Thiazolidinone, 2-((m-bromophenyl)imino)-: Similar structure but with a meta-bromophenyl group.
Uniqueness
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The meta-chlorophenyl group provides distinct steric and electronic effects compared to other positional isomers, potentially leading to different pharmacological profiles .
Eigenschaften
CAS-Nummer |
20579-83-3 |
|---|---|
Molekularformel |
C9H7ClN2OS |
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
InChI-Schlüssel |
HDPOWWWAERDNOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=NC2=CC(=CC=C2)Cl)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
methanone](/img/structure/B10886453.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)


![2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886500.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)
methanone](/img/structure/B10886522.png)
![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)

